Cas no 2416228-89-0 (6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride)
6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride
- EN300-26638649
- 2416228-89-0
- 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride
- 6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride
-
- MDL: MFCD32668289
- Inchi: 1S/C8H8ClNO2.ClH/c9-5-6-1-2-7-8(10-6)12-4-3-11-7;/h1-2H,3-5H2;1H
- InChI Key: LHIFHASNVVLQDQ-UHFFFAOYSA-N
- SMILES: ClCC1C=CC2=C(N=1)OCCO2.Cl
Computed Properties
- Exact Mass: 221.0010339g/mol
- Monoisotopic Mass: 221.0010339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.4Ų
6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26638649-1g |
6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride |
2416228-89-0 | 95% | 1g |
$1200.0 | 2023-09-12 | |
| Enamine | EN300-26638649-5g |
6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride |
2416228-89-0 | 95% | 5g |
$3479.0 | 2023-09-12 | |
| Enamine | EN300-26638649-10g |
6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride |
2416228-89-0 | 95% | 10g |
$5159.0 | 2023-09-12 | |
| Enamine | EN300-26638649-0.05g |
6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride |
2416228-89-0 | 95.0% | 0.05g |
$278.0 | 2025-03-20 | |
| Enamine | EN300-26638649-0.1g |
6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride |
2416228-89-0 | 95.0% | 0.1g |
$416.0 | 2025-03-20 | |
| Enamine | EN300-26638649-0.25g |
6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride |
2416228-89-0 | 95.0% | 0.25g |
$594.0 | 2025-03-20 | |
| Enamine | EN300-26638649-0.5g |
6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride |
2416228-89-0 | 95.0% | 0.5g |
$936.0 | 2025-03-20 | |
| Enamine | EN300-26638649-1.0g |
6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride |
2416228-89-0 | 95.0% | 1.0g |
$1200.0 | 2025-03-20 | |
| Enamine | EN300-26638649-2.5g |
6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride |
2416228-89-0 | 95.0% | 2.5g |
$2351.0 | 2025-03-20 | |
| Enamine | EN300-26638649-5.0g |
6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride |
2416228-89-0 | 95.0% | 5.0g |
$3479.0 | 2025-03-20 |
6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride
6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride: A Comprehensive Overview
6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride (CAS No: 2416228-89-0) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for advanced chemical synthesis. The molecule's structure is characterized by a pyridine ring fused with a dioxine moiety, which introduces interesting electronic and steric effects. The presence of a chloromethyl group further enhances its reactivity and functional versatility.
Recent studies have highlighted the importance of dioxino[2,3-b]pyridine derivatives in the development of novel materials for optoelectronic applications. Researchers have demonstrated that the electronic properties of these compounds can be fine-tuned by modifying substituents on the pyridine ring. In particular, the chloromethyl group in 6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride has been shown to significantly influence the compound's absorption spectrum, making it a promising candidate for use in light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of 6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the dioxine ring through cyclization reactions and subsequent functionalization with the chloromethyl group. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.
In terms of chemical stability, 6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride exhibits remarkable thermal stability under standard laboratory conditions. However, its reactivity towards nucleophilic substitution reactions makes it an ideal precursor for synthesizing more complex molecules. Recent advancements in asymmetric catalysis have further expanded its utility in enantioselective synthesis.
From an environmental perspective, the compound's biodegradability and eco-friendliness have been evaluated in several studies. Results indicate that under controlled conditions, 6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride can undergo biodegradation without releasing harmful byproducts. This makes it a sustainable choice for applications in green chemistry.
Looking ahead, the potential applications of 6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride are vast and varied. Its role as a building block in drug discovery is particularly noteworthy. Researchers are exploring its use in developing new pharmaceutical agents targeting specific biological pathways. Additionally, its incorporation into advanced polymer systems is being investigated for next-generation materials with enhanced mechanical and thermal properties.
In conclusion,6-(Chloromethyl)-2H,3H-1
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